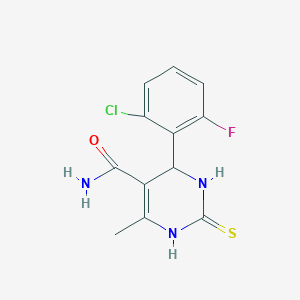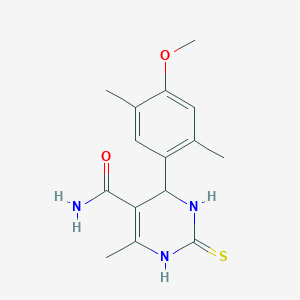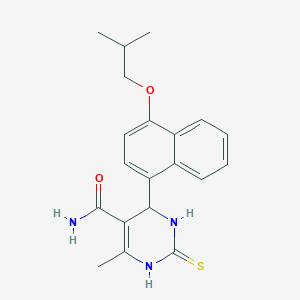![molecular formula C15H10N4O2S2 B327203 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant pharmacological and industrial applications. The presence of a nitro group on the benzimidazole ring and a thioether linkage to the benzothiazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the nitration of benzimidazole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The nitrobenzimidazole derivative is then reacted with a suitable thiol compound, such as benzothiazole-2-thiol, in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like DMF or DMSO.
Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.
Major Products
Reduction: 2-[(6-Aminobenzimidazol-2-yl)methylthio]benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic compounds with enhanced stability and biological activity.
Scientific Research Applications
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antimicrobial effects.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzimidazole: Lacks the benzothiazole moiety.
2-[(6-Nitrobenzimidazol-2-yl)methylthio]pyridine: Contains a pyridine ring instead of benzothiazole.
Uniqueness
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzimidazole and benzothiazole. This duality enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10N4O2S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H10N4O2S2/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-22-15-18-11-3-1-2-4-13(11)23-15/h1-7H,8H2,(H,16,17) |
InChI Key |
CVJXGTXQPQJAIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B327120.png)
![ethyl 2-{[1-(2-cyanobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(5-isopropyl-4-methoxy-2-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327122.png)
![ethyl 2-{[1-(4-cyclohexylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327123.png)
![4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B327125.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B327128.png)
![N-[(4E)-4-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4-dimethoxybenzamide](/img/structure/B327129.png)
![5-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B327130.png)
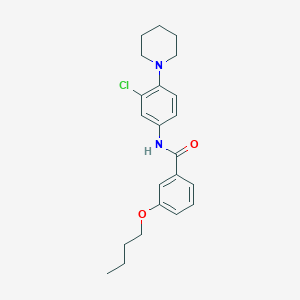
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B327134.png)
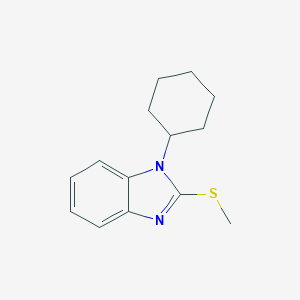
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B327137.png)
